REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1.[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH2:17]Cl.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.C(Cl)Cl>[CH3:13][O:12][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH2:17][C:16]2[CH:19]=[CH:20][C:21]([Cl:23])=[CH:22][C:15]=2[Cl:14])[N:2]=1)=[O:11] |f:2.3.4|
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Name
|
|
Quantity
|
2.05 g
|
Type
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reactant
|
Smiles
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N1N=C(C2=CC=CC=C12)C(=O)OC
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Name
|
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(CCl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
the residue was washed with acetone
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Type
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CONCENTRATION
|
Details
|
The combined filtrate was concentrated under vacuum (rotovapor)
|
Type
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CUSTOM
|
Details
|
The solid thus obtained
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any undissolved solid
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
ADDITION
|
Details
|
diluted with hexane
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Type
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FILTRATION
|
Details
|
The precipitated solid was then filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of hexane/ethyl acetate (9:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NN(C2=CC=CC=C12)CC1=C(C=C(C=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |